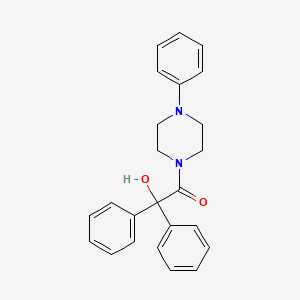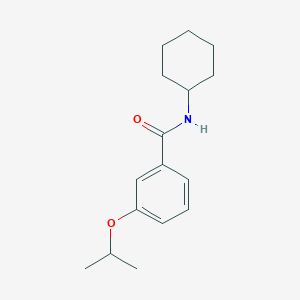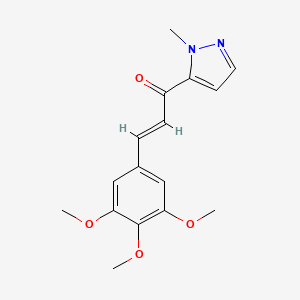![molecular formula C18H18N4O B5500382 1-ethyl-N-[4-(phenylamino)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5500382.png)
1-ethyl-N-[4-(phenylamino)phenyl]-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-N-[4-(phenylamino)phenyl]-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C18H18N4O and its molecular weight is 306.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-anilinophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is 306.14806121 g/mol and the complexity rating of the compound is 375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Agrochemical Applications
Pyrazole carboxamide derivatives, closely related to N-(4-anilinophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, have been explored for their potential in agrochemicals, particularly as fungicides and nematocides. A study by Zhao et al. (2017) synthesized a novel series of fluorine-containing pyrazole carboxamides, demonstrating weak fungicidal activity but significant nematocidal activity against Meloidogyne incognita, highlighting their potential in protecting crops from nematode pests Zhao et al., 2017.
Anticancer Research
Compounds structurally similar to N-(4-anilinophenyl)-1-ethyl-1H-pyrazole-3-carboxamide have been investigated for their cytotoxic effects. Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated them for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the potential of such compounds in developing anticancer therapies Hassan et al., 2014.
Neuroprotective Studies
López Cara et al. (2009) conducted research on 5-phenyl-1H-pyrrole-2-carboxamide derivatives, molecules sharing a core structural motif with N-(4-anilinophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, as inhibitors of neural and inducible Nitric Oxide Synthase (nNOS and iNOS). Their findings revealed potential applications in treating neurodegenerative diseases like Parkinson's disease, where regulation of nNOS and iNOS activity is crucial López Cara et al., 2009.
Antileishmanial Activities
Research by de Mello et al. (2004) on 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters, which are structurally related to the compound , demonstrated significant antileishmanial activity, particularly against Leishmania amazonensis. This highlights the compound's potential in developing treatments against Leishmaniasis, a tropical disease caused by parasitic protozoans de Mello et al., 2004.
Herbicide Development
Li et al. (2008) explored 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives, which share a similarity in the heterocyclic core with N-(4-anilinophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, as protoporphyrinogen oxidase inhibitors. Some of these compounds exhibited excellent herbicidal activity, suggesting potential applications in developing new herbicides Li et al., 2008.
Eigenschaften
IUPAC Name |
N-(4-anilinophenyl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-2-22-13-12-17(21-22)18(23)20-16-10-8-15(9-11-16)19-14-6-4-3-5-7-14/h3-13,19H,2H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTUTBNFNLWBCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide](/img/structure/B5500320.png)
![6-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5500322.png)
![4-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5500330.png)
![1-ACETYL-N-{4,5-DIMETHYL-3-[(3-PYRIDINYLMETHYL)CARBAMOYL]-2-THIENYL}-4-PIPERIDINECARBOXAMIDE](/img/structure/B5500337.png)

![(2Z)-2-{[3-(4-ISOPROPOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}[1,3]THIAZOLO[3,2-A]BENZIMIDAZOL-3(2H)-ONE](/img/structure/B5500357.png)
![2-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B5500363.png)
![(3aR*,7aS*)-2-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5500365.png)

![N-1-adamantyl-4-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5500389.png)
![2,4-diethoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5500394.png)


